![molecular formula C5H9N3S2 B14615118 1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- CAS No. 60093-14-3](/img/structure/B14615118.png)
1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the 5-[(1-methylethyl)thio]- group adds unique characteristics to this compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus oxychloride. This reaction typically occurs under reflux conditions, leading to the formation of the desired thiadiazole derivative .
Another method involves the use of microwave-assisted synthesis, where a mixture of the starting materials is irradiated under controlled conditions. This method offers the advantage of reduced reaction times and higher yields .
Industrial Production Methods
In industrial settings, the synthesis of 1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- often involves large-scale reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The amine and thio groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiadiazole compounds .
科学的研究の応用
1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antitumor effects .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazol-2-amine, 5-(methylthio)-: This compound has a similar structure but differs in the position of the thio group.
1,2,3-Thiadiazole: Another isomer with different nitrogen atom positions in the ring.
1,2,5-Thiadiazole: This isomer has the sulfur atom in a different position compared to 1,2,4-thiadiazole.
Uniqueness
1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
60093-14-3 |
|---|---|
分子式 |
C5H9N3S2 |
分子量 |
175.3 g/mol |
IUPAC名 |
5-propan-2-ylsulfanyl-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C5H9N3S2/c1-3(2)9-5-7-4(6)8-10-5/h3H,1-2H3,(H2,6,8) |
InChIキー |
FLLOBGAKBCMRPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=NC(=NS1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


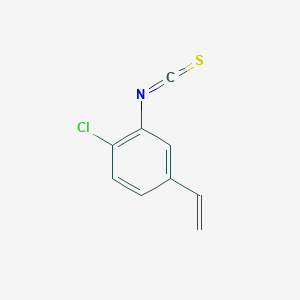
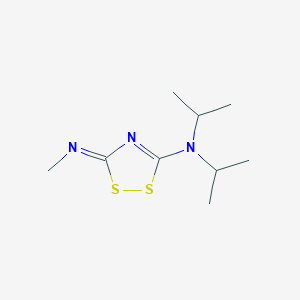
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
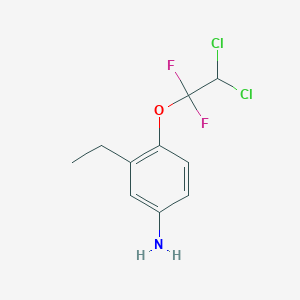
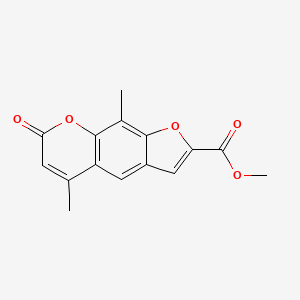
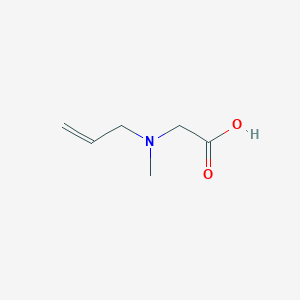
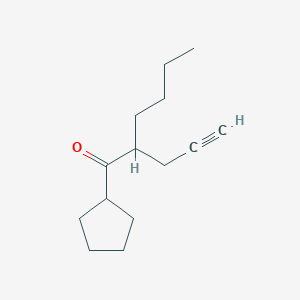
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)


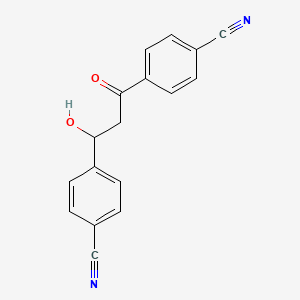
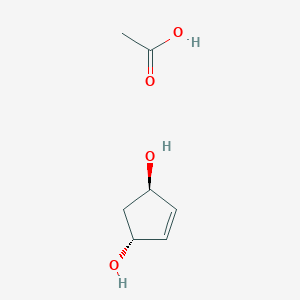
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
